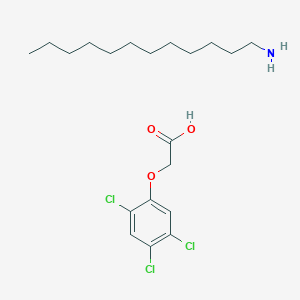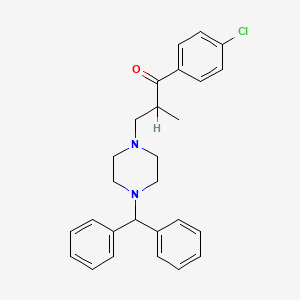
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a diphenylmethyl group, and a piperazinyl group
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Introduction of the Diphenylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a diphenylmethane is alkylated with a suitable reagent.
Formation of the Piperazinyl Group: This step involves the formation of a piperazine ring, which can be achieved through cyclization reactions.
Coupling of the Groups: The final step involves coupling the chlorophenyl, diphenylmethyl, and piperazinyl groups to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1,1-diphenylethanol: This compound has a similar chlorophenyl and diphenyl structure but lacks the piperazinyl group.
1-(4-Chlorophenyl)-1-phenylethanol: This compound also contains a chlorophenyl group but has a simpler structure with only one phenyl group.
Methanone, (4-chlorophenyl)-1H-imidazol-1-yl-: This compound contains a chlorophenyl group and an imidazole ring, making it structurally different but functionally similar in some contexts.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the other compounds.
Propiedades
Número CAS |
132029-53-9 |
|---|---|
Fórmula molecular |
C27H29ClN2O |
Peso molecular |
433.0 g/mol |
Nombre IUPAC |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C27H29ClN2O/c1-21(27(31)24-12-14-25(28)15-13-24)20-29-16-18-30(19-17-29)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,26H,16-20H2,1H3 |
Clave InChI |
UNSONYMFYZIYLM-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)
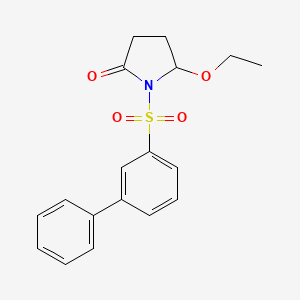
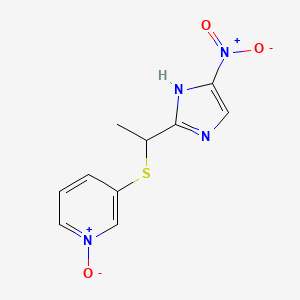
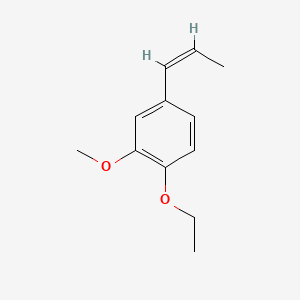
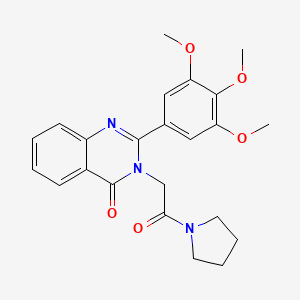

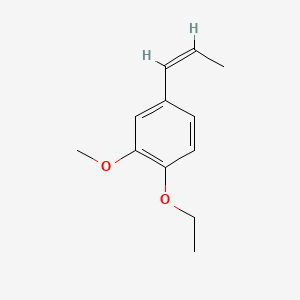
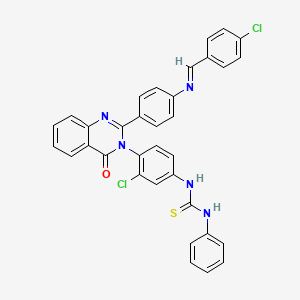

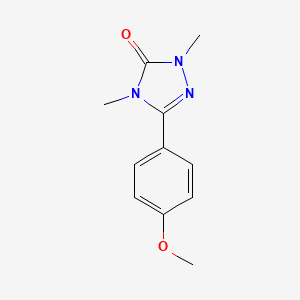
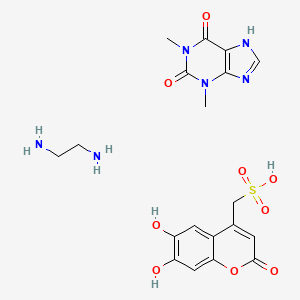
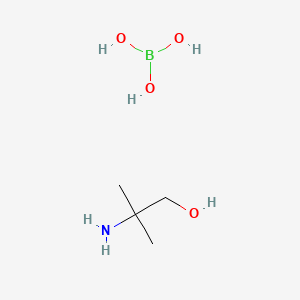
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
